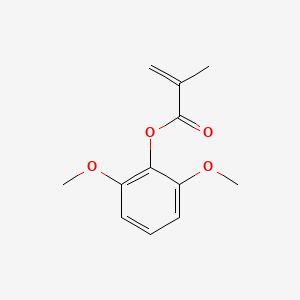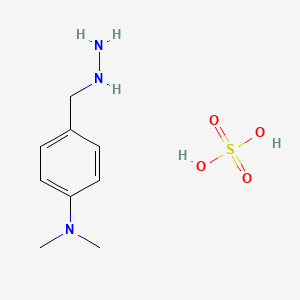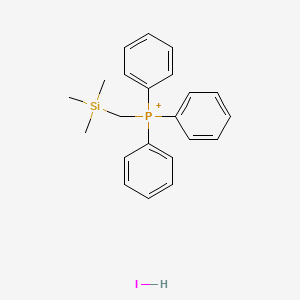
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a is a derivative of Avermectin, a group of macrocyclic lactone compounds. These compounds are known for their potent antiparasitic properties and are widely used in veterinary and human medicine. The compound is a degradation product of Avermectin B1a and has been studied for its various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a involves the selective demethylation and reduction of Avermectin B1a. The process typically includes:
Demethylation: Using reagents like boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) to remove the methyl group.
Reduction: Employing hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) to achieve the dihydro form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Fermentation: Using Streptomyces avermitilis to produce Avermectin B1a.
Chemical Modification: Large-scale chemical reactions to achieve the desired modifications, followed by purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce additional oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) for further hydrogenation.
Substitution: Reacting with halogens or other nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.
Biology: Investigated for its effects on nematodes and arthropods, providing insights into antiparasitic mechanisms.
Medicine: Explored for its potential antiviral and anticancer properties, including activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Industry: Utilized in the development of new antiparasitic drugs and formulations.
Mecanismo De Acción
The compound exerts its effects primarily by binding to glutamate-gated chloride channels in nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the parasite. The molecular targets include specific chloride channels, and the pathways involved are related to neurotransmission and muscle contraction .
Comparación Con Compuestos Similares
Similar Compounds
Avermectin B1a: The parent compound with similar antiparasitic properties.
Ivermectin: A widely used derivative with a broader spectrum of activity.
Milbemycin: Another macrocyclic lactone with similar mechanisms of action.
Uniqueness
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a is unique due to its specific modifications, which enhance its biological activity and reduce toxicity compared to its parent compound. Its selective demethylation and reduction provide distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C48H74O15 |
|---|---|
Peso molecular |
891.1 g/mol |
Nombre IUPAC |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-18,21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-45,49-51,53H,11,16-18,20-23H2,1-10H3/b13-12-,26-15-,33-14?/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1 |
Clave InChI |
RLNMDGFQWNQJFT-HATZWMPFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4C(O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
SMILES canónico |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(OC5C4(C(C=C(C5O)C)C(=O)O3)O)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


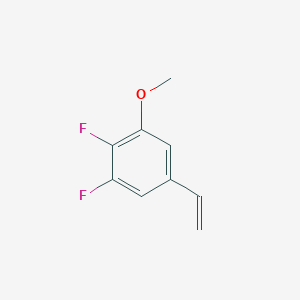
![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)
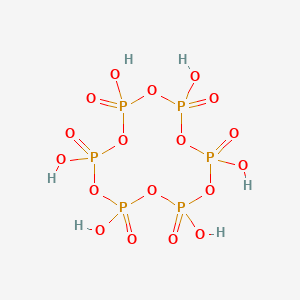
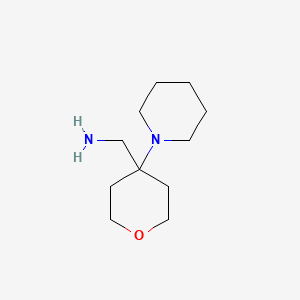
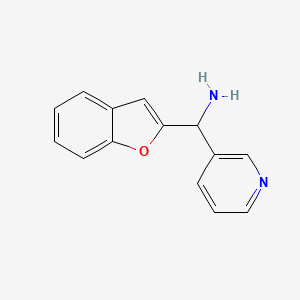

![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
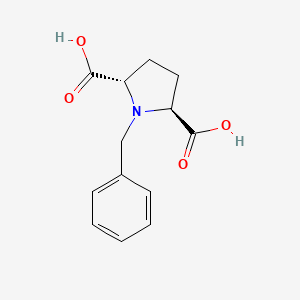

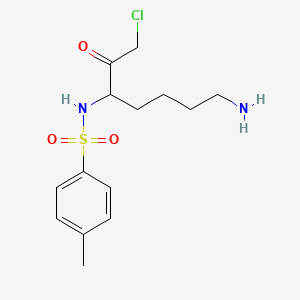
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
